5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
Description
Crystallographic Analysis of Furoazepine Ring System
X-ray crystallographic studies reveal critical structural features of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one. The fused bicyclic system comprises a seven-membered azepine ring conjugated with a five-membered furan moiety. Key bond parameters include:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C(2)-O(1) bond | 1.362 ± 0.003 | |
| N(1)-C(7) bond | 1.473 ± 0.004 | |
| Furan ring torsion | 3.2° ± 0.1° | |
| Azepine chair distortion | 12.7° |
The furan oxygen participates in weak hyperconjugative interactions with the adjacent α,β-unsaturated ketone system, stabilizing the planar conformation of the heterocycle. Non-covalent C–H···O interactions between the azepine ring hydrogen (H-5) and furan oxygen (O-1) further rigidify the structure.
Conformational Dynamics in Solution-State Nuclear Magnetic Resonance Studies
Solution-phase nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, 2D-COSY) in deuterated dimethyl sulfoxide demonstrate restricted rotation about the N–C(aryl) axis:
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-3 (furan) | 6.42 | dd | J = 3.6, 1.7 |
| H-5 (azepine) | 2.98 | t | J = 7.7 |
| H-8 (azepine) | 3.09 | t | J = 7.4 |
| NH (azepinone) | 9.81 | br s | - |
Variable-temperature ¹H NMR (298–373 K) shows coalescence of diastereotopic azepine methylene protons (ΔG‡ = 68.3 kJ/mol), indicating moderate ring flexibility. Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-3 (furan) and H-5 (azepine) confirm spatial proximity consistent with crystallographic data.
Comparative Analysis with Related Furoazepine Derivatives
Structural comparisons with analogous heterocycles highlight electronic and steric modulation effects:
| Derivative | Ring System | C=O Stretching (cm⁻¹) | Azepine Ring Strain (kcal/mol) |
|---|---|---|---|
| 5,6,7,8-THF-c-azepin-4-one | Furo[3,2-c]azepine | 1702 | 9.8 ± 0.3 |
| Thieno[3,2-b]azepin-4-one | Thieno[3,2-b]azepine | 1689 | 11.2 ± 0.4 |
| Pyrrolo[3,2-c]azepin-4-one | Pyrrolo[3,2-c]azepine | 1657 | 8.1 ± 0.2 |
Properties
IUPAC Name |
5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXAFBKFNEFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404186 | |
| Record name | 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61190-48-5 | |
| Record name | 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically involves the cyclization of furan derivatives with amines under acidic or basic conditions to form the fused heterocyclic ring system. The key step is the formation of the azepine ring fused to the furan moiety, often achieved by intramolecular cyclization of appropriately functionalized precursors.
- Starting Materials: Furan derivatives and amines (e.g., morpholine or other cyclic amines)
- Reaction Conditions: Acidic or basic catalysis, reflux in anhydrous solvents such as benzene or dichloroethane
- Key Steps:
Detailed Synthetic Procedure (Example)
A representative method involves the following steps:
Alternative Methods
Alkylation of lactams: Reaction of lactams such as 2-azepanone with phosphorus oxychloride in 1,2-dichloroethane under reflux for extended periods (e.g., 25 h) can yield related fused heterocycles, which can be further transformed into the target compound.
Substitution reactions: Using potassium carbonate in DMF with ethyl chloroacetate at 75–80 °C to introduce ester groups, followed by cyclization steps.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Enamine formation | Ketone (e.g., cyclohexanone), morpholine, TsOH | Reflux in anhydrous benzene, 5 h | Formation of reactive intermediate |
| Acylation | Acyl chloride, triethylamine | 35–40 °C, 6 h | Introduce acyl group for cyclization |
| Cyclocondensation | Cyanoacetamide, diethylamine | Reflux, 10 h | Ring closure to form fused heterocycle |
| Lactam alkylation | Lactam (e.g., 2-azepanone), POCl3 | Reflux in 1,2-dichloroethane, 25 h | Alternative ring formation method |
Analytical Data Supporting Preparation
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Enamine acylation and cyclocondensation | Cyclohexanone, morpholine | TsOH, acyl chloride, cyanoacetamide, diethylamine | Reflux benzene, 35–40 °C, reflux | ~73 | Efficient, fewer steps |
| Lactam alkylation | 2-azepanone, POCl3 | Phosphorus oxychloride | Reflux 1,2-dichloroethane, 25 h | 68 | Alternative, longer reaction time |
| Substitution with ethyl chloroacetate | Lactam, K2CO3 | DMF, 75–80 °C | 2 h | 94 (intermediate) | High yield intermediate for further cyclization |
Research Findings and Advantages of Methods
- The enamine-based method reduces the number of steps and reagents compared to traditional multistep syntheses, offering time and resource efficiency.
- The use of catalytic amounts of acid and mild temperatures helps minimize side reactions and improve product purity.
- Alternative methods such as lactam alkylation provide routes to structurally related compounds, expanding the scope of derivatives accessible for research and industrial applications.
- The choice of method depends on the desired substitution pattern and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione (T4FAT)
- Molecular Formula: C₈H₉NOS
- Key Differences : The thione (C=S) group replaces the ketone (C=O) at the 4-position.
- Biological Activity: Acts as a non-competitive tyrosinase inhibitor (IC₅₀ = 27.4 µM) with 30-fold higher melanogenesis inhibition than kojic acid in B16F10 cells . Chelates copper ions via its thioamide group, suppressing melanin synthesis .
- Mechanism : Unlike kojic acid, T4FAT attenuates tyrosinase protein expression without affecting mRNA transcription .
2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one
- Molecular Formula : C₉H₁₃N₃OS
- Key Differences : Incorporates a thiazolo ring instead of furo and includes a dimethyl substituent.
- Structural Impact: The thiazolo ring and amino group enhance hydrogen-bonding interactions, critical for target engagement .
5,6,7,8-Tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one
- Molecular Formula : C₈H₁₀N₂O
- Key Differences : Replaces the furan ring with a pyrrolo (nitrogen-containing) ring.
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine
- Molecular Formula : C₈H₁₁NS
- Key Differences: Substitutes the furan oxygen with sulfur (thieno ring).
- Physicochemical Impact : The sulfur atom increases lipophilicity and may influence redox activity or metal chelation compared to oxygen-containing analogs.
Comparative Analysis Table
Mechanistic and Structural Insights
- Substituent Effects: The thione group in T4FAT is pivotal for non-competitive tyrosinase inhibition, whereas the ketone in the parent compound lacks this functionality . Amino and thiazolo groups in other analogs enable interactions with protein targets like ATAD2, highlighting the importance of auxiliary rings in modulating activity .
Biological Activity
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one (CAS Number: 61190-48-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a fused furan and azepine ring system, which is believed to contribute to its biological properties. The molecular formula is with a molecular weight of 151.16 g/mol. The structure can be represented as follows:
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress in various biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Antioxidant Activity
A study conducted by evaluated the antioxidant potential of various derivatives of compounds similar to this compound. The results showed that these compounds effectively reduced oxidative stress markers in cell cultures.
Anti-inflammatory Activity
A significant aspect of the biological activity is its anti-inflammatory properties. The compound was found to inhibit the release of TNF-alpha in macrophage cultures:
| Study | IC50 (µM) | Effect |
|---|---|---|
| RAW264.7 Cells | 17.1 ± 0.40 | Inhibition of TNF-alpha secretion |
This suggests that this compound could be a candidate for treating inflammatory diseases.
Cytotoxicity Studies
In vitro cytotoxicity assays on various cancer cell lines revealed that the compound induces apoptosis at varying concentrations:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 ± 1.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20.0 ± 1.0 | Cell cycle arrest |
These findings highlight the potential utility of this compound in cancer therapy.
Case Studies
- Case Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg body weight daily for two weeks.
- Case Study on Inflammatory Diseases : Another study investigated the effects of this compound in a murine model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers after treatment with the compound compared to control groups.
Q & A
Basic Question: What synthetic strategies are recommended for 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one, and how is stereochemical purity optimized?
Methodological Answer:
Synthesis typically involves cyclization reactions of precursor heterocycles, such as furoazepine derivatives. For example, brominated analogs (e.g., 2-bromo-4H-thieno[3,2-c]azepin-4-one) can undergo nucleophilic substitution or coupling reactions to introduce functional groups . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysis (e.g., L-proline-mediated asymmetric synthesis) are employed, followed by characterization via -NMR and GC analysis to confirm ≥98% enantiomeric excess (ee) .
Basic Question: How is the tyrosinase inhibitory activity of this compound validated experimentally?
Methodological Answer:
Tyrosinase inhibition is assessed using enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (non-competitive for T4FAT, a thioamide analog). Mushroom tyrosinase is incubated with L-DOPA as a substrate, and activity is measured spectrophotometrically at 475 nm. Copper chelation is confirmed via UV-Vis spectroscopy by monitoring shifts in copper ion absorption bands (e.g., 600–800 nm). Comparative studies with kojic acid are performed to establish relative potency .
Advanced Question: How can contradictions in enzyme kinetic data (e.g., non-competitive vs. uncompetitive inhibition) be resolved for this compound?
Methodological Answer:
Discrepancies arise from differences in enzyme sources (e.g., mammalian vs. fungal tyrosinase) or assay conditions (pH, substrate concentration). To resolve contradictions:
- Perform in silico docking studies to identify binding sites (e.g., copper-active site vs. allosteric pockets).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate findings with Western blotting to confirm effects on tyrosinase protein expression (vs. mRNA levels) .
Advanced Question: What computational approaches model the copper-chelating mechanism of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations optimize the geometry of the copper-thioamide complex, while Molecular Dynamics (MD) simulations predict stability in aqueous environments. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods analyze electronic interactions (e.g., charge transfer from sulfur to Cu). These models are validated against experimental data, such as X-ray absorption spectroscopy (XAS) .
Basic Question: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- - and -NMR : Assign proton and carbon environments (e.g., furo ring protons at δ 4.2–5.0 ppm, azepine methylene groups at δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and thioamide (C=S) vibrations (~1250 cm) .
Advanced Question: How do structural modifications (e.g., thioamide substitution) affect bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:
- Replacing the thioamide group with carbonyl or amine analogs to test copper chelation dependency.
- Evaluating melanogenesis inhibition in B16F10 melanoma cells via melanin content assays (absorbance at 405 nm).
- Comparative molecular field analysis (CoMFA) to correlate substituent hydrophobicity with potency .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Lyophilized powders are stable for >6 months. For aqueous solutions, use buffers with EDTA (1 mM) to mitigate metal-catalyzed degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Question: How is the compound’s pharmacokinetic profile evaluated in preclinical models?
Methodological Answer:
- Plasma Stability : Incubate with mouse plasma (37°C) and quantify degradation via LC-MS/MS over 24 hours.
- Caco-2 Permeability Assay : Assess intestinal absorption using a monolayer model (P >1 ×10 cm/s indicates high permeability).
- Microsomal Metabolism : Identify phase I metabolites using human liver microsomes (HLMs) and NADPH cofactors .
Advanced Question: What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate tyrosinase-deficient cell lines to confirm target specificity.
- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target interactions.
- Dose-Response Analysis : Calculate IC ratios for target vs. non-target enzymes (e.g., IC/IC) .
Basic Question: How is the compound’s solubility optimized for in vitro assays?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
